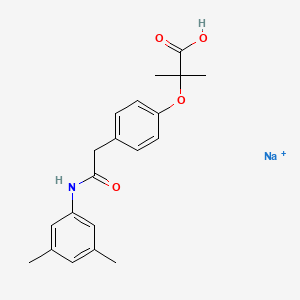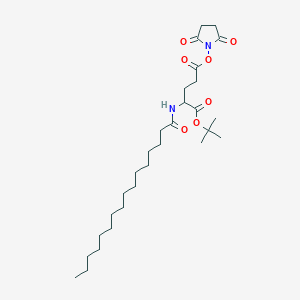
Pal-Glu(OSu)-OtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pal-Glu(OSu)-OtBu is a synthetic peptide derivative used in various scientific research applications. It is a side chain specific to Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist employed in type 2 diabetes mellitus research . This compound is known for its role in binding to the same receptors as the endogenous metabolic hormone GLP-1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pal-Glu(OSu)-OtBu typically involves solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The process involves the following steps:
Anchoring: The C-terminal amino acid is anchored to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-throughput synthesizers and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pal-Glu(OSu)-OtBu undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield its constituent amino acids .
Applications De Recherche Scientifique
Pal-Glu(OSu)-OtBu has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in studies involving GLP-1 receptor agonists.
Medicine: Investigated for its potential therapeutic effects in type 2 diabetes mellitus.
Industry: Utilized in the development of new peptide-based drugs
Mécanisme D'action
The mechanism of action of Pal-Glu(OSu)-OtBu involves its interaction with GLP-1 receptors. By binding to these receptors, it mimics the effects of the endogenous hormone GLP-1, leading to various physiological responses. This interaction activates the GPCR/G protein pathway, influencing glucose metabolism and insulin secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pal-Glu(OSu)-OH: Another side chain specific to Liraglutide, used in similar research applications.
Liraglutide: The parent compound, a GLP-1 receptor agonist used in type 2 diabetes research.
Uniqueness
Pal-Glu(OSu)-OtBu is unique due to its specific structure, which allows for targeted interactions with GLP-1 receptors. This specificity enhances its effectiveness in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H50N2O7 |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32) |
Clé InChI |
MKJFKKLCCRQPHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
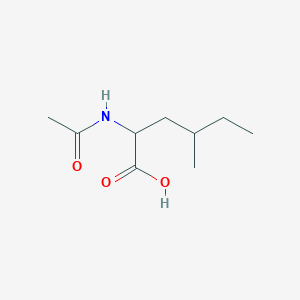

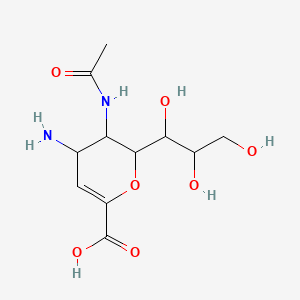
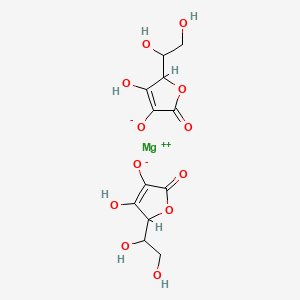
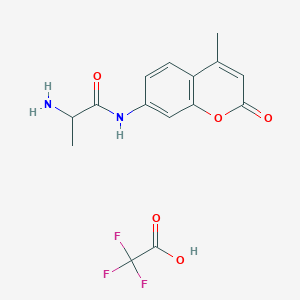
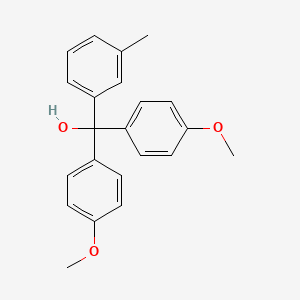

![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)
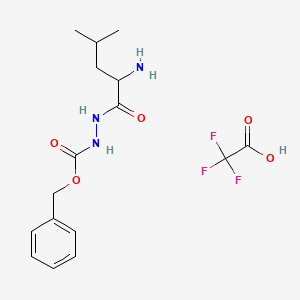
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
